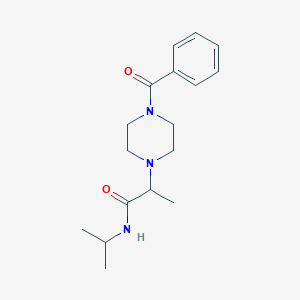![molecular formula C19H23N3O3S B256105 N-[4-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-5-methyl-1,3-thiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B256105.png)
N-[4-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-5-methyl-1,3-thiazol-2-yl]-2,2-dimethylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-5-methyl-1,3-thiazol-2-yl]-2,2-dimethylpropanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is commonly referred to as DMXAA, and it has been found to possess unique biochemical and physiological properties that make it a promising candidate for several scientific research studies.
Mecanismo De Acción
The exact mechanism of action of DMXAA is not fully understood, but several studies have suggested that it works by activating the immune system and inducing the production of cytokines. DMXAA has been found to activate the production of tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ), which are known to have anti-tumor properties. DMXAA has also been found to inhibit the production of vascular endothelial growth factor (VEGF), which is responsible for the growth and spread of cancer cells.
Biochemical and Physiological Effects:
DMXAA has been found to possess several biochemical and physiological effects. It has been found to induce the production of cytokines such as TNF-α and IFN-γ, which can help in fighting against cancer cells. DMXAA has also been found to inhibit the production of VEGF, which can prevent the growth and spread of cancer cells. DMXAA has been found to possess anti-angiogenic properties, which can help in preventing the formation of new blood vessels that are necessary for the growth and spread of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMXAA has several advantages as a research tool. It is a potent anti-cancer agent that can induce tumor necrosis and inhibit tumor growth. DMXAA is also relatively easy to synthesize, which makes it readily available for research purposes. However, DMXAA also has some limitations. It has been found to be toxic at high doses, which can limit its use in some research studies. DMXAA has also been found to have a short half-life, which can make it difficult to administer in some research studies.
Direcciones Futuras
There are several future directions for research on DMXAA. One potential direction is to investigate its use in combination with other anti-cancer agents to enhance its anti-tumor properties. Another potential direction is to investigate its use in treating other diseases such as inflammatory disorders and autoimmune diseases. Additionally, further research is needed to fully understand the mechanism of action of DMXAA and to identify potential side effects.
Métodos De Síntesis
DMXAA is synthesized through a complex chemical process that involves several steps. The first step involves the reaction of 2-aminothiazole with 2-bromo-4'-methylacetophenone to form 4-(2-bromo-4'-methylphenylamino)-1,3-thiazole-2(3H)-thione. This intermediate product is then reacted with ethyl 2-bromoacetate to form ethyl 4-(2-bromo-4'-methylphenylamino)-1,3-thiazole-2(3H)-thione-5-carboxylate. The final step involves the reaction of this intermediate product with 2-amino-4,6-dimethylpyridine to form DMXAA.
Aplicaciones Científicas De Investigación
DMXAA has been extensively studied for its potential applications in several scientific research fields. One of the most promising applications of DMXAA is its use as an anti-cancer agent. Several studies have shown that DMXAA can induce tumor necrosis and inhibit tumor growth in various cancer models. DMXAA has also been found to possess anti-angiogenic properties, which can help in preventing the growth and spread of cancer cells.
Propiedades
Nombre del producto |
N-[4-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-5-methyl-1,3-thiazol-2-yl]-2,2-dimethylpropanamide |
|---|---|
Fórmula molecular |
C19H23N3O3S |
Peso molecular |
373.5 g/mol |
Nombre IUPAC |
N-[4-(4-ethyl-3-oxo-1,4-benzoxazin-6-yl)-5-methyl-1,3-thiazol-2-yl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C19H23N3O3S/c1-6-22-13-9-12(7-8-14(13)25-10-15(22)23)16-11(2)26-18(20-16)21-17(24)19(3,4)5/h7-9H,6,10H2,1-5H3,(H,20,21,24) |
Clave InChI |
JIFSKUZMZLNYIQ-UHFFFAOYSA-N |
SMILES |
CCN1C(=O)COC2=C1C=C(C=C2)C3=C(SC(=N3)NC(=O)C(C)(C)C)C |
SMILES canónico |
CCN1C(=O)COC2=C1C=C(C=C2)C3=C(SC(=N3)NC(=O)C(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![isopropyl 1-(ethylsulfonyl)-5-[(ethylsulfonyl)amino]-6-methoxy-2-methyl-1H-indole-3-carboxylate](/img/structure/B256026.png)
![N-{4-[(ethylsulfonyl)amino]-2-methylphenyl}ethanesulfonamide](/img/structure/B256028.png)


![5-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B256034.png)
![4-sec-butyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B256035.png)
![2,3,5,9-tetramethyl-6-(2-oxo-2-pyrrolidin-1-ylethyl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B256037.png)


![N-{[1-(dimethylamino)cyclohexyl]methyl}-2-thiophenecarboxamide](/img/structure/B256044.png)
![N-{[1-(dimethylamino)cyclohexyl]methyl}-3-methoxybenzamide](/img/structure/B256045.png)
![N-{[1-(dimethylamino)cyclohexyl]methyl}-2-fluorobenzamide](/img/structure/B256046.png)
